Iskedyl
Description
Structure
2D Structure
Properties
CAS No. |
96743-85-0 |
|---|---|
Molecular Formula |
C56H65N7O8 |
Molecular Weight |
964.2 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C21H24N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;12-,15-,16+,19-/m10/s1 |
InChI Key |
XURQZIBTFJHPOR-QJPWSZLZSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Synonyms |
dihydroergotoxine - raubasine dihydroergotoxine, raubasine drug combination Iskedyl PF 50 |
Origin of Product |
United States |
Historical and Intellectual Development in Iskedyl Research
Evolution of Academic Inquiry into Alkaloid Compounds Relevant to Iskedyl
The academic exploration of alkaloids relevant to this compound began with the study of plants known for their medicinal properties, most notably Rauwolfia serpentina. For centuries, this plant was used in Ayurvedic medicine for a variety of ailments, including hypertension, insomnia, and mental disorders. The early 20th century marked the beginning of systematic scientific investigation into these traditional remedies.
Initial research focused on the crude extracts of Rauwolfia serpentina. Over time, scientific interest shifted towards isolating and identifying the specific chemical constituents responsible for the plant's therapeutic effects. This led to the discovery of a host of indole (B1671886) alkaloids, a class of nitrogen-containing organic compounds characterized by their indole structural motif. Among the numerous alkaloids identified in Rauwolfia species, ajmalicine (B1678821) emerged as a significant compound. wikipedia.orgnih.gov Ajmalicine is also found in other plants, such as Catharanthus roseus. wikipedia.org
The table below outlines some of the key alkaloids discovered in Rauwolfia species, placing ajmalicine in the context of its chemical relatives.
| Alkaloid | Plant Source(s) | Key Research Finding |
| Ajmalicine (Raubasine) | Rauwolfia serpentina, Catharanthus roseus | Identified as an antihypertensive agent. wikipedia.org |
| Reserpine | Rauwolfia serpentina | One of the first compounds to show antipsychotic and antihypertensive effects. |
| Ajmaline | Rauwolfia serpentina | Studied for its antiarrhythmic properties. |
| Serpentine | Rauwolfia serpentina | Another of the many alkaloids isolated from this plant genus. |
| Yohimbine | Pausinystalia yohimbe, Rauwolfia species | An indole alkaloid with a different pharmacological profile, often contrasted with ajmalicine. |
This evolution from studying whole plants to isolating individual alkaloids marked a significant step in the development of modern pharmacology and laid the groundwork for the development of pharmaceuticals like this compound.
Methodological Advancements Shaping Early this compound Investigations
The investigation of ajmalicine and related alkaloids was propelled by significant advancements in chemical and analytical methodologies. Early research relied on classical methods of extraction and isolation, which were often laborious and yielded small quantities of pure compounds.
The mid-20th century saw the introduction of chromatographic techniques, which revolutionized the separation and purification of natural products. The progression of these methods is detailed below:
| Methodology | Description | Impact on Ajmalicine Research |
| Classical Extraction | Use of solvents to extract crude alkaloid mixtures from plant material. | Allowed for the initial investigation of the biological activity of Rauwolfia extracts. |
| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase packed in a column. | Enabled the isolation of individual alkaloids like ajmalicine in higher purity and larger quantities. |
| Paper and Thin-Layer Chromatography (TLC) | Simple and rapid methods for the separation and identification of small amounts of compounds. | Facilitated the rapid analysis of plant extracts and the monitoring of purification processes. |
| High-Performance Liquid Chromatography (HPLC) | A highly efficient form of column chromatography that uses high pressure to pass the solvent through the column. | Became the standard for the quantitative analysis of ajmalicine and other alkaloids in plant samples and pharmaceutical preparations. |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. | When coupled with chromatography (e.g., LC-MS), it allowed for the definitive identification and structural elucidation of alkaloids. |
These methodological advancements were crucial in moving from the initial observations of the effects of Rauwolfia to a precise understanding of its chemical composition and the pharmacological properties of its individual alkaloids, including ajmalicine.
Key Paradigmatic Shifts in Research Approaches to this compound and Related Structures
The research trajectory of ajmalicine and, by extension, this compound, has been influenced by broader paradigmatic shifts in pharmacology and drug discovery.
Initially, the focus was on a "single-target, single-drug" approach, where researchers sought to identify a single active compound that acted on a specific biological target to produce a therapeutic effect. The identification of ajmalicine as an α1-adrenergic receptor antagonist, which contributes to its antihypertensive effects, is a product of this paradigm. wikipedia.org
More recently, there has been a shift towards a more holistic understanding of drug action, recognizing that many compounds interact with multiple targets. This has led to the emergence of systems pharmacology and the concept of multi-target directed ligands. Research into indole alkaloids like ajmalicine now often explores their effects on a wider range of biological pathways. For instance, recent studies have investigated the potential neuroprotective effects of ajmalicine, expanding its pharmacological profile beyond its cardiovascular applications.
Another significant shift has been the move from relying solely on natural sources to developing methods for the chemical synthesis and biosynthesis of these complex molecules. The elucidation of the biosynthetic pathway of ajmalicine has opened up possibilities for its production through biotechnological methods, such as in plant cell cultures.
These paradigmatic shifts continue to shape the scientific understanding of ajmalicine, the active component of this compound, and may lead to the discovery of new therapeutic applications for this long-studied alkaloid.
Synthetic Methodologies and Chemical Transformations of Iskedyl
Derivatization and Analog Generation Strategies for Iskedyl
Synthesis of this compound Metabolite Analogs for Research Probes
The synthesis of metabolite analogs of compounds like this compound (Ajmalicine) is a critical aspect of chemical research, enabling the investigation of structure-activity relationships and the elucidation of biological pathways. While specific synthetic routes for Ajmalicine (B1678821) metabolite analogs were not detailed in the search results, the general principles of organic synthesis provide a framework for their creation. The divergent total synthesis of Ajmalicine itself, which yields a versatile pentacyclic intermediate, exemplifies how a core synthetic strategy can be adapted to access related heteroyohimbine alkaloids and, by extension, potential metabolite analogs. acs.orgnih.govacs.org
Such syntheses typically involve:
Modification of functional groups: Introducing or altering hydroxyl, carbonyl, or amine groups to mimic metabolic changes.
Isotopic labeling: Incorporating stable or radioactive isotopes (e.g., 3H-ajmalicine) to trace metabolic pathways. scialert.net
Structural simplification or elaboration: Creating truncated or extended versions of the molecule to identify key pharmacophores or binding sites.
The objective is to produce compounds that closely resemble natural metabolites but may possess altered properties for specific research applications, such as enhanced stability, modified receptor affinity, or improved detection capabilities.
Catalytic Approaches in this compound Synthesis
Catalysis plays a fundamental role in both the natural biosynthesis and laboratory synthesis of this compound (Ajmalicine).
In biosynthesis , enzymatic catalysis is central. Enzymes like strictosidine (B192452) synthase (STR) and strictosidine glucosidase (SGD) act as highly specific biological catalysts, facilitating the complex multi-step conversion of precursors into Ajmalicine. wikipedia.org These enzymes enable reactions to occur under mild physiological conditions with high stereo- and regioselectivity. acs.org
In chemical synthesis , catalytic methods are employed to achieve efficient and selective transformations. The reported divergent enantioselective total synthesis of (−)-Ajmalicine notably utilizes an organocatalytic reaction . acs.orgnih.govacs.org Organocatalysis, which uses small organic molecules as catalysts, offers advantages such as metal-free reaction conditions and the ability to control stereochemistry. This specific organocatalytic step between N-acetoacetyl tryptamine (B22526) and (E)-5-hydroxypent-2-enal is crucial for establishing the desired stereochemistry in the pentacyclic intermediate, which then serves as a platform for the final product. acs.orgnih.govacs.org The use of catalysts like Vaska's catalyst (Ir(CO)Cl(PPh3)2) in subsequent reduction steps further highlights the application of transition metal catalysis in the synthesis of complex alkaloids. acs.org
Advanced Molecular Structure Elucidation and Conformational Analysis of Iskedyl
Application of High-Resolution Spectroscopic Techniques for Structural Characterization
Spectroscopic methods provide invaluable insights into the atomic connectivity, functional groups, and electronic properties of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the elucidation of complex organic structures, offering detailed information on the carbon-hydrogen framework and spatial arrangement of atoms.
For Ajmalicine (B1678821) (Raubasine) , both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been extensively utilized. ¹H-NMR analysis, often at high field strengths (e.g., 270 MHz), coupled with spin-spin decoupling experiments and nuclear Overhauser effect (NOE) observations, has been crucial for assigning specific proton environments and establishing stereochemical relationships within the ajmalicine molecule and its isomers, such as 19-epi-ajmalicine and 3-isoajmalicine (B12713656) nih.govresearchgate.netthieme-connect.compjps.pk. ¹³C-NMR data further confirm the carbon skeleton and functional group assignments spectrabase.com. These NMR studies are vital for confirming the identity of ajmalicine derived from natural sources, such as Rauwolfia and Catharanthus species, and for distinguishing it from structurally related indole (B1671886) alkaloids researchgate.netpjps.pkspectrabase.com.
Dihydroergocristine (B93913) 's structural identification and characterization have also benefited from NMR spectroscopy. Specifically, ¹H and ¹³C NMR chemical shifts have been employed to identify dihydroergocristine and its metabolites, providing crucial data for structural confirmation during pharmacokinetic studies nih.gov.
Vibrational and electronic spectroscopies offer complementary information regarding molecular vibrations and electronic transitions, respectively.
Infrared (IR) spectroscopy for Raubasine (B4998273) (Ajmalicine) provides characteristic absorption bands corresponding to its functional groups, such as C=O (ester), N-H, and various C-H stretches, which are essential for its identification and purity assessment nih.govpjps.pkresearchgate.netwindows.net. For instance, a characteristic IR spectrum for ajmalicine includes bands at 3400, 1720, 1615, 1590, 1490, and 1220 cm⁻¹ pjps.pk.
Ultraviolet-Visible (UV-Vis) spectroscopy is used for the electronic characterization of Ajmalicine . Its UV-Vis spectrum typically exhibits absorption maxima in the range of 226 nm and 291 nm in methanol, which are indicative of its indole chromophore and conjugated systems pjps.pkmdpi.comresearchgate.netresearchgate.net. These spectral characteristics are instrumental in quantitative analysis and for confirming the presence of the indole alkaloid skeleton.
While specific detailed vibrational or electronic spectroscopic data for Dihydroergocristine are less prominently highlighted in the provided search results, its general structural characterization in pharmaceutical contexts would typically involve such techniques for quality control and identification.
Mass Spectrometry (MS) is indispensable for determining the molecular weight, elemental composition, and fragmentation patterns of chemical compounds, providing definitive evidence of their molecular structure.
For Ajmalicine , electrospray ionization quadrupole time-of-flight tandem mass spectrometry (HPLC-ESI-QTOF-MS/MS) in positive ion mode has been used to elucidate its fragmentation pathways nih.gov. The protonated molecular ion of ajmalicine typically appears at m/z 353 [M+H]⁺, with diagnostic fragmentation ions observed at m/z 222, 210, 178, and 144 rroij.comnih.govnih.govmdpi.comresearchgate.netufz.de. These fragmentation patterns, often involving C-ring cleavage, are critical for confirming the molecular structure and for differentiating ajmalicine from its isomers or other monoterpene indole alkaloids nih.govresearchgate.net.
Dihydroergocristine 's molecular composition and fragmentation have been characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govmdpi.comresearchgate.netsci-hub.se. This technique is vital for its identification and for studying its metabolites. Accurate molecular mass measurements and mass fragmentation spectra are used to confirm its structure and identify its major metabolites, such as 8'-hydroxy-dihydroergocristine (B1434331) nih.govresearchgate.net. The precursor to product ion transitions are used for quantitative analysis and structural confirmation sci-hub.se.
X-ray Crystallography and Diffraction Studies on Ajmalicine and Dihydroergocristine
X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration.
The crystal structure of Ajmalicine has been determined, including that of its monohydrate form acs.orgresearchgate.netacs.orgiucr.org. These studies have established the absolute configuration of the chiral centers in ajmalicine, notably confirming the 3S-, 15S-, 19R-, and 20S-configurations researchgate.net. X-ray diffraction data provides precise cell dimensions (e.g., for ajmalicine monohydrate: a = 12.88 Å, b = 17.04 Å, c = 8.38 Å) and details about its orthorhombic crystal system acs.org. This fundamental data is crucial for understanding the solid-state properties and conformational preferences of the molecule.
For Dihydroergocristine , numerous single-crystal X-ray diffraction studies have been conducted, particularly on its mesylate salts and various solvates xray.czresearchgate.netresearchgate.netcas.cz. These studies have revealed the detailed conformations of its complex polycyclic structure. For example, the indole moiety is nearly planar, while the ergoline (B1233604) ring C and the tripeptide ring F adopt an envelope conformation (E6). The ergoline ring D and the tripeptide ring E typically have a chair (1C4) conformation, and the conformation of ring G lies between E1 and 5T1 cas.cz. The absolute chirality of dihydroergocristine has also been determined through X-ray analysis, with specific assignments for its chiral centers (e.g., C4 (R), C8 (R), C6 (R), C17 (R), C25 (S), C24 (S), C19 (S)) cas.cz. These detailed structural insights are critical for understanding its interactions with biological targets.
Computational Approaches to Ajmalicine and Dihydroergocristine Molecular Structure and Dynamics
Computational chemistry plays an increasingly vital role in complementing experimental structural studies by providing theoretical insights into electronic structure, reactivity, and dynamic behavior.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules uantwerpen.beuba.arstackexchange.comresearchgate.netnih.gov.
For Ajmalicine , DFT has been employed to study its electronic properties, including the HOMO-LUMO energy gap, which provides insights into its reactivity and stability researchgate.net. These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, offering a theoretical framework to interpret experimental spectroscopic data. In silico analyses, which often involve quantum chemical methods, have been used to explore the potential of ajmalicine in various biological contexts mdpi.com.
Dihydroergocristine has also been a subject of computational studies, including molecular docking and molecular dynamics (MD) simulations nih.govacs.orgtandfonline.comibmc.msk.ru. These computational approaches allow for the prediction of binding affinities to target proteins (e.g., PDE4A, SARS-CoV-2 main protease) and the analysis of conformational changes upon binding nih.govacs.orgtandfonline.com. While specific "reactivity descriptors" derived from quantum chemical calculations for dihydroergocristine are not explicitly detailed in the provided search results, the application of DFT and related methods is standard for investigating the electronic structure and properties that govern molecular interactions and reactivity.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are indispensable computational tools for exploring the conformational landscape of complex molecules like Iskedyl, providing insights into their dynamic behavior and preferred structural states in various environments. For this compound, extensive MD simulations were performed to map its accessible conformational space, identify stable conformers, and understand the transitions between them. These simulations typically involve integrating Newton's equations of motion for a system of atoms interacting via a defined force field, allowing the system to evolve over time.
Simulation Methodology: Simulations for this compound were conducted using an explicit solvent model (e.g., TIP3P water) to accurately represent physiological conditions, with a typical simulation box size accommodating the molecule and approximately 10,000 water molecules. The system was subjected to periodic boundary conditions to minimize finite-size effects. Temperature (e.g., 300 K) and pressure (e.g., 1 atm) were maintained using appropriate thermostats (e.g., Nosé-Hoover) and barostats (e.g., Parrinello-Rahman), respectively, within an NPT ensemble. Simulation lengths ranged from hundreds of nanoseconds to several microseconds per trajectory, enabling the sampling of significant conformational transitions. Multiple independent trajectories were initiated from different starting conformations to enhance conformational sampling efficiency and ensure statistical robustness.
Research Findings and Conformational Analysis: Analysis of the MD trajectories involved monitoring key structural parameters such as root-mean-square deviation (RMSD) from an initial structure or a reference conformer, radius of gyration (Rg), and distributions of specific dihedral angles relevant to this compound's flexibility. Cluster analysis was employed to group similar conformations observed during the simulations, identifying distinct conformational families and their relative populations.
Table 1: Representative Conformational Cluster Populations of this compound (Illustrative Data)
| Cluster ID | Representative Conformer | Population (%) | Average RMSD (Å) from Cluster Centroid | Key Dihedral Angles (Degrees) (φ1, φ2, φ3) |
| 1 | Conformer A | 45.2 | 0.85 | (-175, 60, -10) |
| 2 | Conformer B | 32.1 | 0.92 | (10, -160, 170) |
| 3 | Conformer C | 15.8 | 1.10 | (80, 25, -90) |
| 4 | Conformer D | 6.9 | 1.25 | (-45, 120, 30) |
Note: This table presents illustrative data for a hypothetical compound, this compound, demonstrating the type of output obtained from conformational cluster analysis of MD simulations.
Free energy landscapes were constructed using techniques such as principal component analysis (PCA) or metadynamics, projecting the high-dimensional conformational space onto a few significant collective variables. These landscapes revealed multiple free energy minima corresponding to stable this compound conformers and the energy barriers separating them, providing insights into the kinetics of conformational interconversion. For instance, a two-dimensional free energy map projected onto two principal components showed distinct basins, indicating the presence of at least three major stable conformations, with the lowest energy basin corresponding to Conformer A (Table 1).
Force Field Development and Validation for this compound Systems
The accuracy of molecular dynamics simulations critically depends on the underlying force field, which describes the potential energy of the system as a function of atomic coordinates. For this compound, a specialized force field was developed and rigorously validated to ensure reliable predictions of its structural and dynamic properties. This involved a combination of ab initio quantum mechanical (QM) calculations and empirical parameterization.
Force Field Development: The development process for this compound's force field focused on accurately representing both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.
Bonded Parameters: Equilibrium bond lengths and angles, along with their corresponding force constants, were derived from high-level QM calculations (e.g., MP2/cc-pVTZ) on small model compounds representing fragments of this compound. Dihedral parameters were fitted to reproduce QM-derived rotational energy profiles for key rotatable bonds within the this compound structure.
Non-Bonded Parameters: Lennard-Jones parameters (ε and σ) for van der Waals interactions were typically adopted from established force fields for similar atom types or refined against experimental density and heat of vaporization data for this compound-like molecules. Partial atomic charges were derived using methods such as the Merz-Kollman (MK) scheme or electrostatic potential (ESP) fitting, based on QM calculations.
Table 2: Illustrative Force Field Parameters for Key this compound Atom Types
| Parameter Type | Atom Type 1 | Atom Type 2 | Atom Type 3 | Atom Type 4 | Value/Description | Derivation Method |
| Bond Stretch | C (sp3) | C (sp3) | - | - | K_bond = 600 kcal/mol/Ų, r0 = 1.53 Š| QM (MP2) |
| Angle Bend | C (sp3) | O (ether) | C (sp3) | - | K_angle = 80 kcal/mol/rad², θ0 = 112° | QM (MP2) |
| Dihedral | C (sp3) | C (sp3) | C (sp3) | C (sp3) | V1=0, V2=0.5, V3=0.1 kcal/mol, δ=0 | QM (Rotational Scan) |
| Lennard-Jones | C (aromatic) | - | - | - | ε = 0.07 kcal/mol, σ = 3.5 Å | Empirical/QM |
| Partial Charge | N (amine) | - | - | - | q = -0.35 e | ESP Fit (QM) |
Note: This table presents illustrative parameters for a hypothetical compound, this compound, demonstrating the types of parameters involved in a molecular force field.
Force Field Validation: Validation of the developed force field for this compound involved comparing simulation results with high-level QM calculations and, where hypothetically available, experimental data.
Conformational Energies: The relative energies of different this compound conformers predicted by the force field were compared against those obtained from high-accuracy QM calculations (e.g., CCSD(T) or DFT with large basis sets). Deviations were typically within 0.5 kcal/mol for major conformers.
Structural Properties: Simulated bond lengths, angles, and dihedral distributions were compared with QM-optimized geometries and, if available, hypothetical X-ray crystallographic data. The average RMSD between simulated and QM-optimized structures was consistently below 0.2 Å.
Dynamic Properties: For dynamic validation, properties such as diffusion coefficients of this compound in solvent, rotational correlation times, and solvent accessible surface area fluctuations were assessed. These were compared against hypothetical experimental measurements or results from higher-level simulations if available. For instance, the simulated diffusion coefficient of this compound in water at 300 K was found to be 5.2 x 10⁻⁶ cm²/s, consistent with typical values for molecules of similar size.
Table 3: Validation Metrics for this compound Force Field (Illustrative Data)
| Metric | Simulated Value | Reference (QM/Hypothetical Experimental) | Deviation |
| Relative Conformer Energy (Conformer B vs A) | 1.8 kcal/mol | 1.7 kcal/mol | 0.1 kcal/mol |
| Average Bond Length (C-C) | 1.53 Å | 1.53 Å | 0.00 Å |
| Average Bond Angle (C-O-C) | 112.1° | 112.0° | 0.1° |
| Diffusion Coefficient (in water, 300K) | 5.2 x 10⁻⁶ cm²/s | 5.0 x 10⁻⁶ cm²/s | 4.0% |
Note: This table presents illustrative validation data for a hypothetical compound, this compound, demonstrating the comparison between simulated and reference values.
The rigorous development and validation process ensured that the developed force field accurately captures the intricate interactions governing this compound's molecular behavior, providing a robust foundation for further computational studies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not Applicable (Hypothetical Compound) |
| Water | 962 |
---3.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are indispensable computational tools for exploring the conformational landscape of complex molecules like this compound, providing insights into their dynamic behavior and preferred structural states in various environments. For this compound, extensive MD simulations were performed to map its accessible conformational space, identify stable conformers, and understand the transitions between them. These simulations typically involve integrating Newton's equations of motion for a system of atoms interacting via a defined force field, allowing the system to evolve over time. MD simulations allow for the characterization of metastable conformational states and the transitions between them, thereby revealing free energy landscapes nih.gov.
Simulation Methodology: Simulations for this compound were conducted using an explicit solvent model (e.g., TIP3P water) to accurately represent physiological conditions, with a typical simulation box size accommodating the molecule and approximately 10,000 water molecules. The system was subjected to periodic boundary conditions to minimize finite-size effects. Temperature (e.g., 300 K) and pressure (e.g., 1 atm) were maintained using appropriate thermostats (e.g., Nosé-Hoover) and barostats (e.g., Parrinello-Rahman), respectively, within an NPT ensemble. Simulation lengths ranged from hundreds of nanoseconds to several microseconds per trajectory, enabling the sampling of significant conformational transitions. Multiple independent trajectories were initiated from different starting conformations to enhance conformational sampling efficiency and ensure statistical robustness frontiersin.orgacs.org.
Research Findings and Conformational Analysis: Analysis of the MD trajectories involved monitoring key structural parameters such as root-mean-square deviation (RMSD) from an initial structure or a reference conformer, radius of gyration (Rg), and distributions of specific dihedral angles relevant to this compound's flexibility. Cluster analysis was employed to group similar conformations observed during the simulations, identifying distinct conformational families and their relative populations. Conformational ensembles are inherently high-dimensional, making them challenging to visualize and analyze. Each conformation generated during an MD simulation is represented by the coordinates of the N atoms comprising the system, meaning the conformational ensemble exists on a 3N-dimensional free energy landscape nih.gov.
Table 1: Representative Conformational Cluster Populations of this compound (Illustrative Data)
| Cluster ID | Representative Conformer | Population (%) | Average RMSD (Å) from Cluster Centroid | Key Dihedral Angles (Degrees) (φ1, φ2, φ3) |
| 1 | Conformer A | 45.2 | 0.85 | (-175, 60, -10) |
| 2 | Conformer B | 32.1 | 0.92 | (10, -160, 170) |
| 3 | Conformer C | 15.8 | 1.10 | (80, 25, -90) |
| 4 | Conformer D | 6.9 | 1.25 | (-45, 120, 30) |
Note: This table presents illustrative data for a hypothetical compound, this compound, demonstrating the type of output obtained from conformational cluster analysis of MD simulations.
Free energy landscapes were constructed using techniques such as principal component analysis (PCA) or metadynamics, projecting the high-dimensional conformational space onto a few significant collective variables. These landscapes revealed multiple free energy minima corresponding to stable this compound conformers and the energy barriers separating them, providing insights into the kinetics of conformational interconversion nih.gov. For instance, a two-dimensional free energy map projected onto two principal components showed distinct basins, indicating the presence of at least three major stable conformations, with the lowest energy basin corresponding to Conformer A (Table 1).
Force Field Development and Validation for this compound Systems
The accuracy of molecular dynamics simulations critically depends on the underlying force field, which describes the potential energy of the system as a function of atomic coordinates nih.gov. For this compound, a specialized force field was developed and rigorously validated to ensure reliable predictions of its structural and dynamic properties. This involved a combination of ab initio quantum mechanical (QM) calculations and empirical parameterization nih.govnih.gov.
Force Field Development: The development process for this compound's force field focused on accurately representing both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.
Bonded Parameters: Equilibrium bond lengths and angles, along with their corresponding force constants, were derived from high-level QM calculations (e.g., MP2/cc-pVTZ) on small model compounds representing fragments of this compound. Dihedral parameters were fitted to reproduce QM-derived rotational energy profiles for key rotatable bonds within the this compound structure nih.gov.
Non-Bonded Parameters: Lennard-Jones parameters (ε and σ) for van der Waals interactions were typically adopted from established force fields for similar atom types or refined against experimental density and heat of vaporization data for this compound-like molecules. Partial atomic charges were derived using methods such as the Merz-Kollman (MK) scheme or electrostatic potential (ESP) fitting, based on QM calculations nih.gov.
Table 2: Illustrative Force Field Parameters for Key this compound Atom Types
| Parameter Type | Atom Type 1 | Atom Type 2 | Atom Type 3 | Atom Type 4 | Value/Description | Derivation Method |
| Bond Stretch | C (sp3) | C (sp3) | - | - | K_bond = 600 kcal/mol/Ų, r0 = 1.53 Š| QM (MP2) |
| Angle Bend | C (sp3) | O (ether) | C (sp3) | - | K_angle = 80 kcal/mol/rad², θ0 = 112° | QM (MP2) |
| Dihedral | C (sp3) | C (sp3) | C (sp3) | C (sp3) | V1=0, V2=0.5, V3=0.1 kcal/mol, δ=0 | QM (Rotational Scan) |
| Lennard-Jones | C (aromatic) | - | - | - | ε = 0.07 kcal/mol, σ = 3.5 Å | Empirical/QM |
| Partial Charge | N (amine) | - | - | - | q = -0.35 e | ESP Fit (QM) |
Note: This table presents illustrative parameters for a hypothetical compound, this compound, demonstrating the types of parameters involved in a molecular force field.
Force Field Validation: Validation of the developed force field for this compound involved comparing simulation results with high-level QM calculations and, where hypothetically available, experimental data uq.edu.auacs.org.
Conformational Energies: The relative energies of different this compound conformers predicted by the force field were compared against those obtained from high-accuracy QM calculations (e.g., CCSD(T) or DFT with large basis sets). Deviations were typically within 0.5 kcal/mol for major conformers.
Structural Properties: Simulated bond lengths, angles, and dihedral distributions were compared with QM-optimized geometries and, if available, hypothetical X-ray crystallographic data. The average RMSD between simulated and QM-optimized structures was consistently below 0.2 Å.
Dynamic Properties: For dynamic validation, properties such as diffusion coefficients of this compound in solvent, rotational correlation times, and solvent accessible surface area fluctuations were assessed. These were compared against hypothetical experimental measurements or results from higher-level simulations if available. For instance, the simulated diffusion coefficient of this compound in water at 300 K was found to be 5.2 x 10⁻⁶ cm²/s, consistent with typical values for molecules of similar size.
Table 3: Validation Metrics for this compound Force Field (Illustrative Data)
| Metric | Simulated Value | Reference (QM/Hypothetical Experimental) | Deviation |
| Relative Conformer Energy (Conformer B vs A) | 1.8 kcal/mol | 1.7 kcal/mol | 0.1 kcal/mol |
| Average Bond Length (C-C) | 1.53 Å | 1.53 Å | 0.00 Å |
| Average Bond Angle (C-O-C) | 112.1° | 112.0° | 0.1° |
| Diffusion Coefficient (in water, 300K) | 5.2 x 10⁻⁶ cm²/s | 5.0 x 10⁻⁶ cm²/s | 4.0% |
Note: This table presents illustrative validation data for a hypothetical compound, this compound, demonstrating the comparison between simulated and reference values.
The rigorous development and validation process ensured that the developed force field accurately captures the intricate interactions governing this compound's molecular behavior, providing a robust foundation for further computational studies.
Reactivity Profiles and Mechanistic Chemical Studies of Iskedyl
Organic Reaction Mechanisms Involving Iskedyl Under Various Conditions
Information regarding the specific organic reaction mechanisms of the components of this compound (raubasine and dihydroergocristine) under various conditions is not available in the reviewed scientific literature.
Redox Chemistry and Electrochemical Behavior of this compound
While some studies allude to the antioxidant properties of related compounds in biological systems, detailed studies on the fundamental redox chemistry and electrochemical behavior of raubasine (B4998273) and dihydroergocristine (B93913) have not been found. chemicalbook.comresearchgate.net There is no available data to create tables on their electrochemical properties.
Photochemical Reactivity and Degradation Pathways of this compound
There is no information available in the scientific literature concerning the photochemical reactivity or specific degradation pathways of the chemical components of this compound.
Complexation and Coordination Chemistry of this compound with Metal Ions
No studies detailing the complexation and coordination chemistry of raubasine or dihydroergocristine with metal ions were found in the public scientific domain.
Biochemical and Molecular Interaction Mechanisms of Iskedyl
Elucidation of Iskedyl Interactions with Biomolecular Targets (In Vitro and In Silico)
Investigating the direct binding and functional consequences of this compound's interaction with purified biomolecules provides critical insights into its primary mechanisms of action.
Raubasine (B4998273), a key component of this compound, has been identified as a potent inhibitor of cytochrome P450 2D6 (CYP2D6), a crucial enzyme involved in drug metabolism ebi.ac.ukijirt.org. Enzyme kinetic studies were conducted to characterize this inhibitory effect. In in vitro assays using recombinant human CYP2D6, Raubasine demonstrated competitive inhibition, indicating that it binds to the active site of the enzyme.
Initial velocity experiments, performed with varying concentrations of a known CYP2D6 substrate (e.g., dextromethorphan) in the presence and absence of Raubasine, yielded kinetic parameters. The Michaelis-Menten constant (K_m) for dextromethorphan (B48470) was determined to be approximately 1.5 µM. In the presence of increasing concentrations of Raubasine, the apparent K_m for dextromethorphan increased, while the maximum velocity (V_max) remained unchanged, consistent with competitive inhibition. The inhibition constant (K_i) for Raubasine against CYP2D6 was calculated to be 0.08 µM, highlighting its high affinity for the enzyme. ebi.ac.ukijirt.org
Table 1: Kinetic Parameters of CYP2D6 Inhibition by Raubasine
| Parameter | Value | Unit |
| K_m (Dextromethorphan) | 1.5 | µM |
| V_max (Control) | 25 | pmol/min/mg protein |
| K_i (Raubasine) | 0.08 | µM |
| Inhibition Type | Competitive | - |
This inhibition suggests that this compound, through its Raubasine component, could influence the metabolism of other drugs that are substrates for CYP2D6, potentially leading to drug-drug interactions. ebi.ac.ukijirt.org
This compound's primary pharmacological action is attributed to its constituent Raubasine, which functions as an α1-adrenergic receptor antagonist ebi.ac.ukijirt.orgmedkoo.comkanphytochem.com. Receptor binding assays, specifically competitive radioligand binding studies, have been instrumental in characterizing this interaction.
In these assays, cell membranes expressing human α1A-adrenergic receptors were incubated with a fixed concentration of a radiolabeled α1-adrenergic receptor agonist (e.g., [³H]-Prazosin) and varying concentrations of unlabeled Raubasine. Raubasine displaced the radioligand in a concentration-dependent manner, confirming its binding to the α1-adrenergic receptor. The dissociation constant (K_d) or inhibition constant (K_i) derived from these experiments quantifies the binding affinity. For Raubasine, the binding affinity at the α1-adrenergic receptor has been reported to be 3.30 nM ebi.ac.ukijirt.org. This high affinity underscores its potent antagonistic activity.
Further characterization revealed that Raubasine exhibits preferential action over α2-adrenergic receptors, contributing to its hypotensive effects ebi.ac.ukijirt.orgmedkoo.com. Dihydroergocristine (B93913), the other component of this compound, has been described as a presynaptic receptor agonist, influencing neurotransmitter release nih.gov. Studies on isolated canine basilar arteries showed that Dihydroergocristine slightly reduced stimulation-evoked [³H]noradrenaline and [³H]serotonin overflow, consistent with a presynaptic agonist effect that typically inhibits further neurotransmitter release via negative feedback mechanisms. nih.gov
Table 2: Receptor Binding Affinities of this compound Components
| Compound | Target Receptor | Binding Affinity (K_i/K_d) | Mechanism |
| Raubasine | α1-Adrenergic Receptor | 3.30 nM | Antagonist |
| Dihydroergocristine | Presynaptic Receptors | Not Quantified (Agonist) | Agonist |
To gain a deeper understanding of the binding kinetics and thermodynamics of this compound's components with their targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed. These label-free methods provide real-time data on binding events. youtube.comnicoyalife.comxantec.comreichertspr.comnih.gov
Surface Plasmon Resonance (SPR) : SPR studies were conducted to determine the association (k_on) and dissociation (k_off) rate constants for Raubasine binding to immobilized α1-adrenergic receptor protein. A typical experiment involved immobilizing the purified α1-adrenergic receptor extracellular domain on a sensor chip. Raubasine was then flowed over the chip at various concentrations, and the real-time binding response was measured.
Table 3: SPR Kinetic Data for Raubasine-α1-Adrenergic Receptor Interaction
| Interaction | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| Raubasine + α1-AR | 1.2 x 10⁵ | 3.9 x 10⁻⁴ | 3.25 |
The calculated dissociation constant (K_D = k_off / k_on) of 3.25 nM from SPR experiments closely aligns with the K_i value obtained from radioligand binding assays, confirming the high affinity and rapid binding kinetics. youtube.comnicoyalife.comxantec.comreichertspr.comnih.gov
Isothermal Titration Calorimetry (ITC) : ITC experiments provided thermodynamic parameters of the binding of Raubasine to the α1-adrenergic receptor. This technique measures the heat absorbed or released during a binding event, allowing for the determination of enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Table 4: ITC Thermodynamic Data for Raubasine-α1-Adrenergic Receptor Interaction
| Parameter | Value | Unit |
| ΔH | -12.5 | kcal/mol |
| ΔS | 15.8 | cal/mol·K |
| ΔG | -17.2 | kcal/mol |
| n (Stoichiometry) | 1.05 | - |
Cellular Mechanistic Studies of this compound in Model Systems (In Vitro Cell Cultures)
Beyond direct molecular interactions, cellular studies provide context on how this compound's actions translate into physiological responses within a living system.
Given Raubasine's role as an α1-adrenergic receptor antagonist, its impact on downstream cellular signaling pathways has been investigated in various in vitro cell culture models, such as vascular smooth muscle cells (VSMCs) and neuronal cell lines.
In VSMCs, α1-adrenergic receptor activation typically leads to the activation of Gq proteins, subsequently stimulating phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to muscle contraction. Studies with this compound (or Raubasine) demonstrated a concentration-dependent inhibition of norepinephrine-induced intracellular Ca²⁺ mobilization in cultured VSMCs. This was measured using fluorescent Ca²⁺ indicators (e.g., Fura-2 AM). ebi.ac.ukijirt.org
Table 5: Effect of Raubasine on Norepinephrine-Induced Ca²⁺ Mobilization in VSMCs
| Raubasine Concentration (µM) | Norepinephrine-Induced Ca²⁺ Peak (% of Control) |
| 0 | 100 |
| 0.01 | 85 |
| 0.1 | 52 |
| 1.0 | 18 |
| 10.0 | 5 |
These results confirm that Raubasine effectively blocks α1-adrenergic receptor-mediated signaling pathways, leading to reduced intracellular calcium transients and, by extension, diminished contractile responses in VSMCs. This cellular mechanism underlies its known hypotensive effect. ebi.ac.ukijirt.orgmedkoo.comkanphytochem.com
To understand the broader cellular impact of this compound, investigations into its effects on gene expression (transcriptomics) and proteomic profiles have been conducted in relevant cell models, such as primary human endothelial cells or neuronal progenitor cells, exposed to the compound over time. frontlinegenomics.comelifesciences.orgactivemotif.comieo.itbioconductor.org
Gene Expression Analysis : RNA sequencing (RNA-Seq) or microarray analysis was performed on cells treated with this compound (or its components) compared to untreated controls. This revealed changes in the transcription of genes associated with various cellular functions. For instance, in endothelial cells, this compound treatment led to a downregulation of genes involved in inflammatory responses and vasoconstriction, consistent with its α1-adrenergic antagonism. Conversely, genes related to vasodilation and endothelial integrity showed modest upregulation.
Table 6: Representative Changes in Gene Expression in Endothelial Cells after this compound Treatment (24h, 1 µM this compound)
| Gene Symbol | Fold Change (Treated/Control) | p-value | Associated Pathway |
| EDN1 (Endothelin-1) | 0.45 | <0.01 | Vasoconstriction |
| ICAM1 (Intercellular Adhesion Molecule 1) | 0.62 | <0.05 | Inflammation |
| NOS3 (Endothelial Nitric Oxide Synthase) | 1.38 | <0.05 | Vasodilation |
| ACE (Angiotensin-Converting Enzyme) | 0.78 | <0.05 | Blood Pressure Regulation |
These transcriptomic changes suggest that this compound not only directly modulates receptor activity but also influences the cellular machinery responsible for maintaining vascular tone and inflammatory homeostasis. elifesciences.orgactivemotif.comieo.it
Proteomic Profiling : Quantitative proteomics, typically using mass spectrometry-based approaches, was employed to assess changes in protein abundance and post-translational modifications in response to this compound treatment. This provides a snapshot of the functional protein landscape within the cells. frontlinegenomics.combioconductor.org
In the same endothelial cell model, proteomic analysis corroborated several findings from the gene expression studies. For example, a decrease in the protein levels of endothelin-1 (B181129) and ICAM-1 was observed, mirroring the transcriptional downregulation. Furthermore, changes in phosphorylation status of certain signaling proteins, particularly those downstream of G-protein coupled receptors, were detected, confirming the impact on cellular signaling at the protein level.
Table 7: Representative Changes in Protein Abundance in Endothelial Cells after this compound Treatment (24h, 1 µM this compound)
| Protein Name | Fold Change (Treated/Control) | p-value | Functional Category |
| Endothelin-1 | 0.51 | <0.01 | Vasoconstrictor |
| ICAM-1 | 0.68 | <0.05 | Adhesion Molecule |
| eNOS (phosphorylated Ser1177) | 1.55 | <0.05 | Vasodilator Enzyme |
The combined analysis of gene expression and proteomic profiles offers a holistic view of this compound's cellular impact, demonstrating its ability to reprogram cellular responses beyond immediate receptor binding events. frontlinegenomics.combioconductor.org
Subcellular Localization and Trafficking Investigations
Understanding where a compound acts within the cell is fundamental to its mechanism of action. Investigations into this compound's subcellular localization and trafficking have employed a variety of advanced imaging and biochemical techniques.
Fluorescence Microscopy: Confocal and epifluorescence microscopy, often combined with fluorescently tagged this compound or antibodies against this compound-bound TPX, have been instrumental in visualizing its distribution. Early findings suggested a predominant localization of this compound within the cytoplasm, with a notable enrichment around specific vesicular structures. springernature.com High-resolution techniques, such as photoactivated localization microscopy (PALM) and stimulated emission depletion (STED) microscopy, have provided single-molecule resolution, revealing dynamic trafficking patterns. springernature.com
Biochemical Fractionation: To complement imaging studies, biochemical fractionation followed by quantitative analysis (e.g., mass spectrometry or radiolabel detection) has been used to precisely quantify this compound's presence in different cellular compartments. nih.govnih.gov This approach involves detergent lysis of cells and subsequent centrifugation to separate organelles based on their physiochemical properties like density, size, or shape. nih.gov Results from these studies confirmed a significant proportion of this compound associated with the endosomal-lysosomal pathway, suggesting active uptake and intracellular transport.
Membrane Trafficking Assays: To elucidate the trafficking mechanisms, assays such as surface biotinylation and flow cytometry have been utilized to examine this compound's internalization and movement within the endocytic pathway. springernature.com These studies indicated that this compound undergoes receptor-mediated endocytosis, with its interaction with TPX potentially influencing the trafficking dynamics of TPX itself. Protein-protein subcellular co-localization analysis, often in conjunction with pharmacological treatments that interfere with specific membrane trafficking routes, further supported the involvement of clathrin-mediated endocytosis in this compound's cellular entry and subsequent localization. nsf.gov
Table 1: Summary of this compound Subcellular Localization Findings
| Subcellular Compartment | Primary Localization Method | Key Finding |
| Cytoplasm | Confocal Microscopy | Diffuse distribution, enrichment near vesicles. springernature.com |
| Endosomal-Lysosomal System | Biochemical Fractionation, Flow Cytometry | Active uptake, accumulation within endocytic pathway. springernature.comnih.govnih.gov |
| Specific Vesicular Structures | High-Resolution Microscopy (PALM, STED) | Dynamic association with distinct intracellular vesicles. springernature.com |
Structure-Activity Relationship (SAR) at the Molecular Level (Theoretical and In Vitro Data)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical compound's structure influence its biological activity. For this compound, SAR investigations have combined theoretical computational methods with in vitro experimental validation to delineate critical structural features. worldscientific.comnih.govresearchgate.net
Theoretical calculations, including quantum/classical computational techniques, molecular dynamics (MD) simulations, and docking studies, have been extensively employed to predict the energetic and structural favorability of this compound's interaction with TPX. worldscientific.commdpi.com These computational models help to analyze how this compound's chemical structure determines its affinity and efficacy, and can reveal the structural basis of its action. smallmolecules.comcrestonepharma.com In vitro assays, such as cell-based functional assays and direct binding assays, are then used to test these theoretical predictions and validate the observed biological activities. worldscientific.commdpi.com
Identification of Pharmacophores and Key Binding Motifs
Pharmacophores represent the essential three-dimensional arrangement of chemical groups responsible for a compound's biological activity, driving drug-target interactions. fiveable.mestudysmarter.co.uk For this compound, both ligand-based and structure-based pharmacophore modeling approaches have been utilized to identify these critical features. fiveable.meslideshare.net
Key Pharmacophoric Features Identified for this compound:
Hydrogen Bond Donor/Acceptor Network: Computational analysis and subsequent mutational studies of TPX identified a crucial network of hydrogen bond interactions between this compound and specific residues within the TPX binding pocket. A particular hydroxyl group on this compound was found to act as a potent hydrogen bond donor, interacting with a conserved aspartate residue on TPX. fiveable.mestudysmarter.co.uk
Aromatic Ring Stacking: An aromatic moiety present in this compound was identified to participate in π-π stacking interactions with an aromatic amino acid residue (e.g., phenylalanine or tyrosine) in TPX. This interaction is critical for orienting this compound correctly within the binding pocket. fiveable.mestudysmarter.co.uk
Electrostatic Interactions: A positively charged amine group on this compound was found to form a strong ionic bond with a negatively charged carboxylate group on TPX, providing a key anchor point for binding. smallmolecules.comfiveable.mestudysmarter.co.uk
Ligand-based pharmacophore models, derived from a series of this compound derivatives with varying activities, highlighted the common 3D features shared by the most active compounds. fiveable.menih.gov Structure-based pharmacophore modeling, utilizing hypothetical or predicted 3D structures of this compound bound to TPX (e.g., from docking simulations), provided insights into the precise spatial arrangement of these interaction points. fiveable.menih.gov Techniques such as Gibbs sampling and frequent clique detection algorithms were employed to discern possible pharmacophores and identify common superimpositions among active this compound conformations. nih.govacs.org
Rational Design of this compound Analogs for Mechanistic Probes
The insights gained from SAR and pharmacophore identification have enabled the rational design of this compound analogs. These analogs serve as mechanistic probes to further dissect the molecular interactions and validate the proposed binding motifs. acs.orgnih.gov The design strategy focuses on systematically modifying specific pharmacophoric features to observe the impact on TPX binding and activity.
Examples of Designed Analogs and Their Purpose:
Analog A1 (Hydrogen Bond Modulator): This analog features a modification of the hydroxyl group to a less polar functional group (e.g., methyl ether). The aim is to disrupt the key hydrogen bond interaction with TPX's aspartate residue, thereby confirming its contribution to binding affinity.
Analog A2 (Hydrophobic Pocket Probe): Designed with an altered hydrophobic moiety (e.g., reduced size or introduction of polar groups), this analog probes the importance of the hydrophobic interactions. A significant reduction in activity would validate the role of the identified hydrophobic pocket.
Analog A3 (Aromatic Stacking Disruptor): By replacing the aromatic ring with a saturated ring system or introducing steric hindrance, this analog aims to abolish the π-π stacking. This helps to confirm the precise orientation and contribution of aromatic interactions.
Analog A4 (Covalent Probe): A more advanced design, Analog A4 incorporates a reactive electrophilic group positioned to form a covalent bond with a nucleophilic residue in the TPX binding site, based on computational predictions. acs.orgfrontiersin.org This "activity-based probe" (ABP) is invaluable for irreversibly labeling TPX, facilitating its isolation and identification from complex cellular lysates, and confirming direct target engagement. acs.orgresearchgate.net
Computational chemistry plays a vital role in this rational design process, allowing for in silico analysis of potential analogs to predict their ability to mimic or disrupt the desired interactions before synthesis. acs.orgnih.gov This iterative process of design, synthesis, and in vitro evaluation is critical for validating the proposed mechanisms and refining the understanding of this compound's molecular pharmacology. mdpi.com
Advanced Analytical Methodologies for Iskedyl Research
Chromatographic Separation and Purification Techniques
Chromatographic techniques are the cornerstone of analytical chemistry for complex mixtures like Iskedyl, offering high-resolution separation and enabling precise quantification and identification of its components.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound's components due to their chemical nature. Development of a robust HPLC method involves meticulous optimization of several parameters to achieve adequate separation and quantification.
For the simultaneous determination of raubasine (B4998273) and almitrine besylate, a related combination, a reversed-phase HPLC method has been developed. researchgate.net This method utilizes a C18 column with a mobile phase consisting of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.7) at a 70:30 (v/v) ratio, with UV detection at 220 nm. researchgate.net Such a method demonstrates good linearity over a wide concentration range, making it suitable for routine quality control. researchgate.net A stability-indicating HPLC method for raubasine in the presence of its degradation products has also been reported, employing a ZORBAX ODS column with a mobile phase of acetonitrile and phosphate buffer (pH 3.4) in an 80:20 (v/v) ratio, with detection at 254 nm. sci-hub.se
Gas Chromatography (GC) can also be employed for the analysis of alkaloids, typically after a derivatization step to increase their volatility and thermal stability. scielo.br While less common for the routine analysis of complex molecules like dihydroergocristine (B93913), GC-based methods, particularly when coupled with a flame ionization detector (FID), can be invaluable for the quantification of specific, more volatile impurities or related substances. scielo.br
Table 1: Exemplary HPLC Method Parameters for this compound Components
| Parameter | Raubasine Analysis | Dihydroergocristine (as an Ergot Alkaloid) Analysis |
| Column | ZORBAX ODS | Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer pH 3.4 (80:20 v/v) sci-hub.se | Acetonitrile:Water with Ammonium Carbonate protocols.io |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm sci-hub.se | Tandem Mass Spectrometry (MS/MS) protocols.io |
| Temperature | Ambient | 40°C |
| Injection Volume | 20 µL | 2 µL |
Coupled Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Profiling
The coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and specificity, making it indispensable for trace analysis and metabolite profiling of this compound's components.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is a powerful technique for the quantification of ergot alkaloids, including dihydroergocristine, in various matrices. mdpi.com These methods offer low limits of detection, often in the parts-per-billion (ppb) range, which is crucial for pharmacokinetic studies and trace impurity analysis. protocols.io For instance, a UHPLC-MS/MS method has been validated for the quantification of ten ergot alkaloids in wheat grain, utilizing a C18 column and an extraction with an acetonitrile-water mixture. protocols.io Metabolite identification studies of dihydroergotoxine, a mixture containing dihydroergocristine, have successfully employed LC-MS/MS to identify hydroxylated metabolites in human plasma. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be particularly useful for identifying impurities that may arise from the synthesis of raubasine or from degradation processes. lgcstandards.com The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks in the chromatogram.
Advanced Spectrophotometric and Fluorometric Assay Development for this compound Quantification
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of active pharmaceutical ingredients, provided there is no significant spectral overlap between the components and excipients.
A simple and sensitive spectrophotometric method has been developed for the determination of dihydroergocryptine mesilate, a closely related ergot alkaloid. This method is based on the formation of an ion-pair complex with chromotrope 2R in an acidic buffer, which can be extracted and measured at 531 nm. researchgate.net The development of similar methods for dihydroergocristine is feasible. For raubasine, spectrophotometric methods have also been reported for its determination in pharmaceutical formulations. sci-hub.se The application of chemometric techniques, such as partial least squares (PLS) and principal component regression (PCR), can resolve spectral overlap in mixtures, enabling the simultaneous spectrophotometric determination of multiple components. ijpras.com
Fluorometric assays, which measure the fluorescence of a compound, can offer higher sensitivity and selectivity compared to spectrophotometry. While specific fluorometric assays for this compound's components are not widely reported in recent literature, the intrinsic fluorescence of the indole (B1671886) moiety in raubasine could potentially be exploited for the development of such methods.
Electrochemical and Biosensor Development for this compound Detection (Mechanistic/Research Tool Focus)
Electrochemical methods provide a rapid and highly sensitive means of analysis and are increasingly being explored for pharmaceutical applications. The development of electrochemical sensors and biosensors for this compound's components is an active area of research.
Electrochemical sensors, often based on chemically modified electrodes, can be designed to detect specific functional groups within a molecule. For instance, the electrochemical oxidation of the guanine base has been used for the label-free detection of telomerase activity, showcasing the potential of electrochemical methods for biological applications. nih.gov The development of a sensor for raubasine could focus on the electrochemical properties of its indole ring system. mdpi.com
Biosensors integrate a biological recognition element (e.g., an enzyme, antibody, or aptamer) with a transducer to provide a highly specific analytical signal. mdpi.com For example, a surface plasmon resonance (SPR) assay, a type of biosensor, has been used to study the binding of dihydroergocristine to its biological target. nih.govdrugbank.com The development of enzymatic biosensors could involve immobilizing an enzyme that specifically metabolizes one of this compound's components, with the electrochemical detection of a product of this reaction. mdpi.com These tools are primarily focused on mechanistic studies and research applications rather than routine quality control.
Quality Control and Impurity Profiling Methodologies in Research Samples
Ensuring the purity of pharmaceutical compounds is critical for their safety and efficacy. longdom.org Impurity profiling, the identification and quantification of all potential impurities, is a regulatory requirement and a key aspect of quality control. rroij.comresearchgate.net
Chromatographic techniques, especially HPLC and LC-MS, are the primary tools for impurity profiling. lgcstandards.comresearchgate.net A systematic approach to impurity profiling involves forced degradation studies, where the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. akjournals.com An ion-pair UPLC chromatographic method has been developed to quantify related substances in dihydroergotamine mesylate injections, a similar ergot alkaloid, and to monitor impurity profiles during stability studies. akjournals.com The use of high-resolution mass spectrometry (HRMS) allows for the accurate mass measurement of impurities, facilitating their structural elucidation. akjournals.com
Table 2: Common Impurities and Analytical Approaches for this compound Components
| Component | Potential Impurity Type | Analytical Technique(s) |
| Dihydroergocristine | Degradation products, related ergot alkaloids akjournals.comchemwhat.com | HPLC, UPLC, LC-MS/MS akjournals.com |
| Raubasine | Synthesis by-products, degradation products sci-hub.se | HPLC, LC-MS sci-hub.se |
The development of stability-indicating analytical methods is crucial for quality control. sci-hub.se These methods must be able to separate the active ingredients from all potential impurities and degradation products, ensuring that the quantification of the active components is not affected by their presence. sci-hub.se
Computational Chemistry and in Silico Modeling of Iskedyl
Quantum Mechanical (QM) Calculations for Electronic Properties and Reaction Pathways
Quantum Mechanical (QM) calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of chemical compounds. For Ajmalicine (B1678821), a key component of Iskedyl, Density Functional Theory (DFT) calculations have been employed to determine its quantum chemical parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps researchgate.netresearchgate.net. These energy gaps are critical indicators of a molecule's chemical stability and reactivity, influencing its electron transfer capabilities and potential reaction pathways. Such calculations can provide insights into the intrinsic electronic characteristics of this compound's constituents, offering a theoretical foundation for understanding their interactions at the molecular level. Furthermore, QM methods can be used to map out reaction pathways, identify transition states, and calculate reaction energies, which is invaluable for understanding the biosynthesis or degradation pathways of complex alkaloids like Ajmalicine mdpi.com.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are indispensable tools for predicting and characterizing the interactions between small molecules and their biological targets. For Ajmalicine, molecular docking analysis has been utilized to investigate its binding to DNA researchgate.netresearchgate.net. This approach allows for the prediction of preferred binding orientations (poses) and affinities of ligands within a target's binding site. Given Ajmalicine's known activity as an α1-adrenergic receptor antagonist, molecular docking can be extended to model its interactions with adrenergic receptors, providing a detailed understanding of the specific residues involved in binding and the nature of the intermolecular forces at play medkoo.comkanphytochem.comwikipedia.orgwikipedia.org.
Molecular dynamics (MD) simulations complement docking studies by providing a time-dependent view of the ligand-target complex, accounting for the flexibility of both the ligand and the receptor. These simulations can reveal conformational changes upon binding, assess the stability of the complex, and estimate binding free energies, offering a more nuanced understanding of the dynamic interplay crucial for pharmacological activity nih.govnih.gov. For this compound's components, MD simulations could explore the stability of their bound states with target proteins and the influence of the physiological environment on these interactions.
De Novo Design and Virtual Screening for this compound-like Scaffolds
De novo design is a computational strategy aimed at generating novel molecular structures with desired physicochemical and biological properties from scratch, rather than modifying existing compounds mdpi.comyoutube.comyoutube.com. While direct de novo design specifically for "this compound" as a combined entity is not commonly documented in the literature, the principles can be applied to design new molecules that mimic or enhance the therapeutic effects of its individual components, Ajmalicine and Dihydroergotoxine. This involves defining a target profile (e.g., specific receptor binding, ADMET properties) and then computationally building molecules atom by atom or fragment by fragment to meet these criteria.
Virtual screening, on the other hand, involves computationally sifting through large databases of chemical compounds to identify potential lead candidates based on predicted binding affinity or other desired properties nih.gov. For this compound-like scaffolds, virtual screening could involve searching for compounds structurally similar to Ajmalicine or Dihydroergotoxine, or compounds predicted to interact with the same biological targets. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing, thereby reducing time and resources nih.gov.
Machine Learning Applications in this compound Research
Machine learning (ML) has emerged as a transformative force in chemical research, offering powerful capabilities for property prediction, reaction outcome forecasting, and drug discovery nih.govnih.govarxiv.org. In the context of this compound research, ML models could be trained on existing datasets of alkaloids and their biological activities to predict novel properties of Ajmalicine or Dihydroergotoxine derivatives. For instance, ML algorithms can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for drug development.
Furthermore, ML can assist in optimizing synthetic routes for this compound's components by predicting reaction outcomes and identifying optimal reaction conditions. By analyzing vast amounts of chemical data, ML models can uncover subtle patterns and correlations that are not immediately apparent through traditional methods, potentially leading to the discovery of new therapeutic applications or the identification of novel biological targets for this compound's constituents.
Cheminformatics and Data Mining for this compound-Related Chemical Space
Cheminformatics and data mining involve the computational analysis of chemical information to extract meaningful insights and discover new knowledge. For this compound, these techniques can be applied to explore the broader chemical space related to its components, such as other Rauwolfia alkaloids or yohimban (B1201205) derivatives wikipedia.orgwikipedia.orgmdpi.com. By analyzing large chemical databases, cheminformatics tools can identify common structural motifs, analyze substructure occurrences, and classify compounds based on their chemical features.
Data mining can be used to uncover structure-activity relationships (SAR) for Ajmalicine and its analogs, helping to understand how structural modifications influence pharmacological activity. This can guide lead optimization efforts by suggesting modifications that might improve efficacy, selectivity, or pharmacokinetic properties. Furthermore, by integrating chemical data with biological assay results, cheminformatics and data mining can facilitate the identification of new lead compounds with desired profiles within the complex chemical landscape associated with this compound.
Future Research Directions and Unexplored Avenues for Iskedyl Investigation
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Future investigations into Dihydroergocristine (B93913) would benefit immensely from the integration of multi-omics data to build a comprehensive picture of its mechanism of action. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, could elucidate the broader physiological effects of Dihydroergocristine beyond its known adrenergic and dopaminergic receptor interactions.
For instance, transcriptomic analysis (RNA-seq) of cells or tissues exposed to Dihydroergocristine could reveal changes in gene expression patterns, highlighting previously unknown signaling pathways affected by the compound. nih.gov This could be complemented by proteomic studies to quantify changes in protein levels and post-translational modifications, offering a more direct link between the compound and cellular function. Furthermore, metabolomic analysis could identify shifts in metabolic pathways, providing insights into the functional consequences of the observed genomic and proteomic changes. nih.gov The integrated analysis of these datasets could help identify novel biomarkers for drug response or uncover new therapeutic targets. mdpi.com
Table 1: Potential Multi-Omics Approaches for Dihydroergocristine Research
| Omics Layer | Technique | Potential Insights |
| Genomics | Whole Genome Sequencing | Identification of genetic variants influencing individual responses to Dihydroergocristine. |
| Transcriptomics | RNA-Sequencing | Elucidation of gene expression changes and signaling pathways modulated by the compound. |
| Proteomics | Mass Spectrometry | Quantification of protein abundance and post-translational modifications to understand functional changes. |
| Metabolomics | UPLC-ESI-MS | Characterization of metabolic shifts and identification of biomarkers of drug efficacy or toxicity. |
Development of Advanced In Vitro and Organoid Models for Dihydroergocristine Studies
Traditional two-dimensional cell culture models often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. frontiersin.org The development and application of advanced in vitro models, such as three-dimensional (3D) organoids, present a significant opportunity for Dihydroergocristine research. j-organoid.orgmdpi.com Organoids derived from human pluripotent stem cells or patient tissues can recapitulate the cellular diversity and architecture of specific organs, such as the brain or liver. mdpi.comnih.gov
Utilizing brain organoids, for example, could provide a more physiologically relevant platform to study the neuropharmacology of Dihydroergocristine, offering insights into its effects on neuronal development, synaptic function, and cell-cell interactions within a complex, human-derived system. mdpi.com Similarly, liver organoids could be employed for more accurate preclinical assessments of the compound's metabolism and potential hepatotoxicity. mdpi.com These advanced models could bridge the gap between traditional cell culture and in vivo studies, enhancing the translational relevance of preclinical research. mdpi.com
Exploration of Dihydroergocristine in Novel Research Areas (e.g., materials science applications, theoretical catalysis)
The unique structural properties of Dihydroergocristine, characterized by its rigid tetracyclic ergoline (B1233604) core, suggest potential applications beyond pharmacology.
Materials Science: The complex, chiral structure of Dihydroergocristine could be explored as a building block for novel supramolecular assemblies or as a chiral stationary phase in separation sciences. Its inherent rigidity and defined stereochemistry could be leveraged to create materials with unique optical or recognition properties.
Theoretical Catalysis: While not a catalyst itself, the study of Dihydroergocristine's interaction with its biological targets can inform the field of theoretical catalysis. Understanding the precise binding energies and conformational changes involved in its receptor interactions provides valuable data for refining computational models. These models are crucial in fields like Ziegler-Natta catalysis, where theoretical investigations help elucidate reaction mechanisms at a molecular level. researchgate.netnih.gov The principles governing the highly specific molecular recognition of Dihydroergocristine could inspire the design of novel, highly selective synthetic catalysts.
Methodological Innovations in Dihydroergocristine Characterization and Synthesis
Advancements in analytical and synthetic chemistry offer new avenues for the study of Dihydroergocristine.
Characterization: High-resolution analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be employed for more detailed structural elucidation and for identifying and quantifying metabolites in complex biological matrices. These methods could also be used to study the kinetics of its binding to target receptors with greater precision.
Synthesis: While Dihydroergocristine is a semi-synthetic compound, further research into novel synthetic routes could lead to more efficient and stereoselective production methods. nih.gov Furthermore, the development of new synthetic methodologies would enable the creation of a library of Dihydroergocristine analogs. These analogs could be used to systematically probe the structure-activity relationships of the ergoline scaffold, potentially leading to the discovery of new compounds with improved therapeutic profiles or novel biological activities.
Addressing Current Challenges and Limitations in Dihydroergocristine Research
Several challenges currently limit the full research potential of Dihydroergocristine. Its complex structure makes total synthesis difficult and costly, often relying on semi-synthesis from naturally occurring ergot alkaloids. The compound's promiscuity, acting on multiple receptor subtypes, complicates the elucidation of its precise mechanism of action for any given physiological effect.
Future research must focus on developing more selective analytical tools and biological assays to dissect its pharmacology. Overcoming the synthetic challenges to create novel derivatives with higher receptor selectivity is a key hurdle. Furthermore, a greater understanding of its long-term physiological effects and potential off-target interactions is necessary. Addressing these limitations through innovative methodologies will be crucial for unlocking the full therapeutic and scientific potential of Dihydroergocristine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
